

Application of 2D-NMR for the Structural Analysis of Gnetifolin M

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gnetifolin M*

Cat. No.: *B3037136*

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Application Note & Protocol

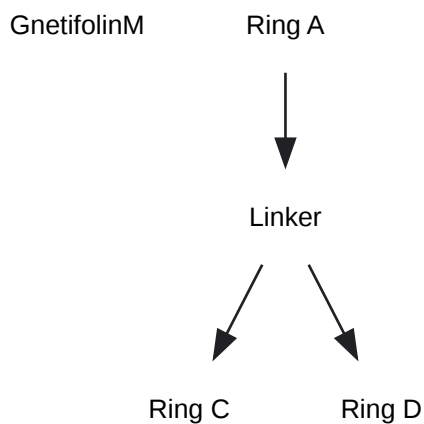
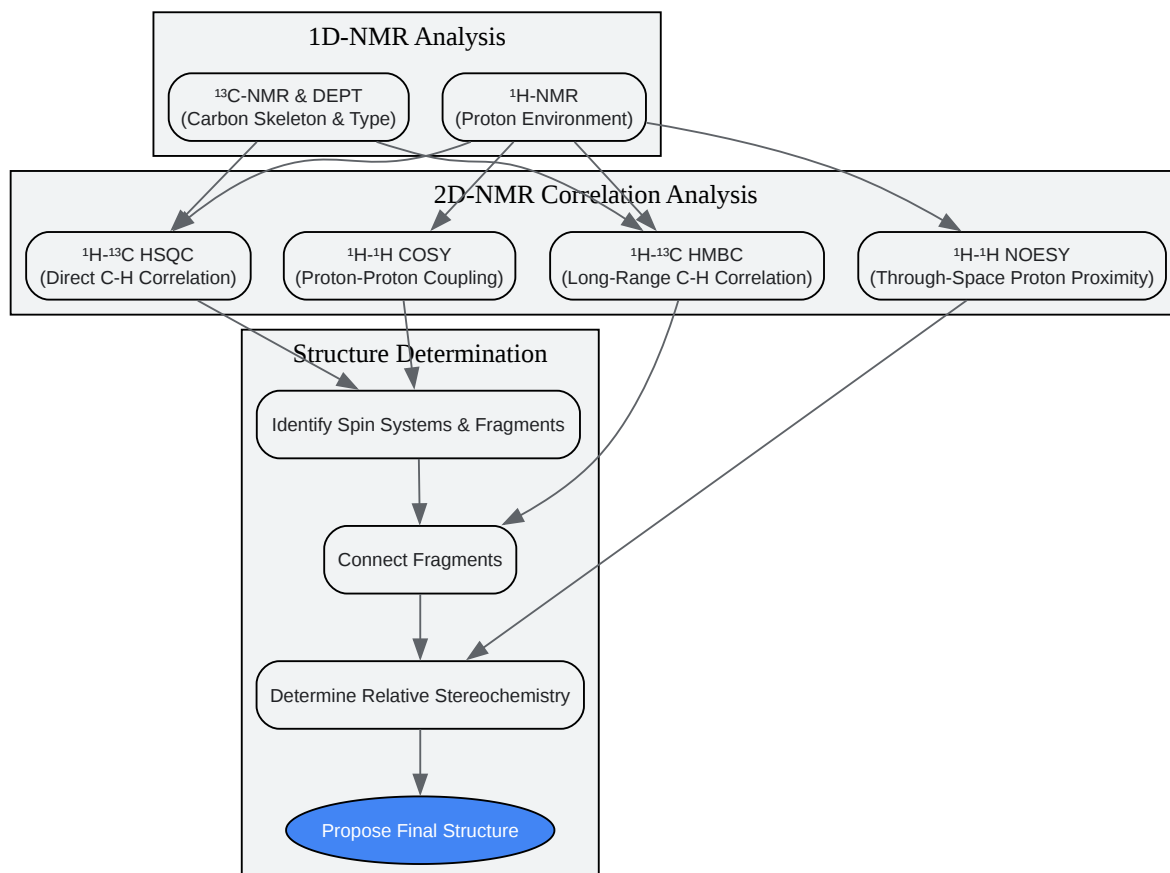
Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetifolin M, a stilbenoid derivative isolated from the lianas of *Gnetum microcarpum*, belongs to a class of natural products known for their diverse biological activities. The precise structural elucidation of these complex molecules is a prerequisite for understanding their structure-activity relationships and for further drug development. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel natural products like **Gnetifolin M**. This application note provides a detailed overview of the application of various 2D-NMR techniques, including ^1H - ^1H COSY, HSQC, HMBC, and NOESY, for the complete structural assignment of **Gnetifolin M**.

Structural Elucidation Workflow

The structural elucidation of **Gnetifolin M** using 2D-NMR spectroscopy follows a logical workflow that integrates data from multiple experiments to piece together the molecular puzzle.



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- To cite this document: BenchChem. [Application of 2D-NMR for the Structural Analysis of Gnetifolin M]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3037136#application-of-2d-nmr-for-gnetifolin-m-structural-analysis]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com